4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795510-94-9
VCID: VC2884501
InChI: InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H
SMILES: C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl
Molecular Formula: C10H8ClF3N2S
Molecular Weight: 280.7 g/mol

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride

CAS No.: 1795510-94-9

Cat. No.: VC2884501

Molecular Formula: C10H8ClF3N2S

Molecular Weight: 280.7 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride - 1795510-94-9

Specification

CAS No. 1795510-94-9
Molecular Formula C10H8ClF3N2S
Molecular Weight 280.7 g/mol
IUPAC Name 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride
Standard InChI InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H
Standard InChI Key CUMYWWOCIWMJKT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Detailed Structural Analysis

The compound’s SMILES notation, C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl, reveals the connectivity of its functional groups . Key structural elements include:

  • Thiazole Core: The 1,3-thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively) provides a planar, electron-deficient system for interactions with biomolecules.

  • Trifluoromethyl Substituent: Positioned at the 2-carbon of the thiazole, this group increases electron-withdrawing effects and enhances membrane permeability.

  • Aniline Linkage: The para-substituted aniline group allows for further functionalization and contributes to solubility in polar solvents.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₈ClF₃N₂S
Molecular Weight280.7 g/mol
Canonical SMILESC1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl
InChIKeyCUMYWWOCIWMJKT-UHFFFAOYSA-N
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, 0–4°C (short-term); -20°C (long-term)

Synthesis and Preparation

Synthetic Routes

Biological Activity and Mechanism of Action

Functional Group Contributions

Functional GroupRole in Biological Activity
TrifluoromethylEnhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic pockets.
ThiazoleInteracts with metalloenzymes (e.g., kinases) via sulfur coordination or aromatic stacking.
AnilineParticipates in hydrogen bonding with target proteins (e.g., receptor binding sites).

Comparison with Structural Analogues

Related Compounds and Their Applications

CompoundCAS No.Key Structural DifferencePotential Use Case
4-(1,3-Thiazol-2-yl)aniline hydrochlorideN/A (VC15736902)Lacks trifluoromethyl group; simpler thiazoleAntimicrobial, anticancer research
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid918793-31-4Acetic acid side chain instead of anilineMetabolic stability studies
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine hydrochloride690632-10-1Methanamine substituent; distinct steric profileCentral nervous system targets

Comparative Analysis

Property4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochlorideAnalogues
LipophilicityHigh (CF₃ group)Variable
SolubilityModerate (DMSO-soluble)Low to High
ReactivityHigh (aniline for cross-coupling)Moderate

Applications in Research and Development

Medicinal Chemistry

  • Drug Design: The trifluoromethyl-thiazole-aniline scaffold serves as a template for modulating kinase inhibitors or antimicrobial agents.

  • Target Validation: Used in high-throughput screening (HTS) to identify hits for specific disease pathways.

Material Science

While less explored, the compound’s electronic properties may enable applications in:

  • Organic Electronics: As a building block for semiconducting polymers.

  • Catalysis: Thiazole-based ligands in transition-metal catalysts.

Hazard CategoryRisk LevelMitigation Strategy
ToxicityUnknownUse PPE (gloves, goggles, lab coat)
IrritancyPotentialAvoid skin/eye contact
Environmental ImpactModerateDispose per local regulations

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